4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Chemical Structure: The compound features a 1,3,4-thiadiazole core substituted at position 5 with a 2,4,6-trimethylphenyl group and at position 2 with a benzamide moiety. The benzamide is further modified with a benzyl group at the para position of the benzene ring (Canonical SMILES: CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C) .
Formation of the Thiadiazole Core: Cyclization of thiosemicarbazide with benzoylisothiocyanate in dry acetonitrile, followed by functionalization with substituted phenyl groups .
Benzamide Introduction: Reaction of the 5-amino-1,3,4-thiadiazole intermediate with benzyl-substituted benzoyl chloride or via nucleophilic substitution .
Properties
IUPAC Name |
4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-16-13-17(2)22(18(3)14-16)24-27-28-25(30-24)26-23(29)21-11-9-20(10-12-21)15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPVAHYNLXXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that 1,3,4-thiadiazole derivatives can inhibit cell proliferation in human colorectal carcinoma (HCT116) cells with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | HCT116 | TBD | TBD |
| N9 (related compound) | HCT116 | 5.85 | |
| N18 (related compound) | HCT116 | 4.53 |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been well documented. Compounds with this scaffold have shown effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Mechanistic Insights
The biological activities of thiadiazole compounds are often attributed to their ability to interact with specific biological targets. For example, some studies suggest that these compounds may act as inhibitors of enzymes involved in cancer cell proliferation or as modulators of signaling pathways that regulate apoptosis .
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical and preclinical settings:
- Anticancer Study : A study evaluated the anticancer activity of a series of thiadiazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to traditional chemotherapeutics, suggesting their potential as alternative treatments .
- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of new thiadiazole derivatives for antimicrobial activity against resistant strains of bacteria and fungi. The findings demonstrated that specific modifications to the thiadiazole structure enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Spectral Data : Expected IR bands include ν(C=O) at ~1660–1680 cm⁻¹, ν(N-H) at ~3150–3300 cm⁻¹, and aromatic C-H stretching. ¹H-NMR would display signals for the trimethylphenyl group (δ ~2.3–2.5 ppm, singlet) and benzyl/benzamide aromatic protons (δ ~7.2–7.8 ppm) .
- Biological Activity: 1,3,4-Thiadiazoles are known for anticancer properties, with substituents like benzyl groups enhancing lipophilicity and membrane permeability .
Structural and Functional Analogues:
Key Findings:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, F): Enhance binding to target proteins (e.g., tubulin) but reduce solubility . Heterocyclic Moieties (Pyridine, Isoxazole): Improve π-π stacking interactions with DNA or enzyme active sites, as seen in compounds with pyridin-2-yl substituents .
Spectral Trends: The C=O stretching frequency (IR) decreases with electron-donating substituents (e.g., methoxy: ~1660 cm⁻¹) and increases with electron-withdrawing groups (e.g., Cl: ~1680 cm⁻¹) . ¹H-NMR aromatic proton signals shift upfield for electron-donating substituents (e.g., OCH₃: δ ~6.9–7.1 ppm) and downfield for electron-withdrawing groups (e.g., NO₂: δ ~8.0–8.2 ppm) .
Synthetic Efficiency: Microwave-assisted synthesis (e.g., for N-((5-substituted methylene amino)-TDZ-2-yl)benzamide derivatives) reduces reaction time (3–8 h → 10–15 min) and improves yields (70% → 85%) compared to conventional methods .
Biological Activity
4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Synthesis
The synthesis of 4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of benzoyl chloride with thiosemicarbazide and subsequent cyclization to form the thiadiazole ring. The structure can be confirmed through various spectral methods such as IR and NMR spectroscopy.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. In various studies, compounds similar to 4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : A series of thiadiazole derivatives were tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing inhibition zones that indicate strong antimicrobial effects .
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 12 μg/mL against Mycobacterium smegmatis, indicating potent activity compared to standard antibiotics .
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit promising anticancer properties:
- Cell Line Studies : Compounds similar to 4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies revealed IC50 values in the micromolar range, suggesting significant cytotoxicity .
- Mechanism of Action : Flow cytometry analyses showed that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 signaling pathways .
Case Studies
Several case studies highlight the biological activity of thiadiazole derivatives:
- Antibacterial Study : A study evaluated a series of substituted 1,3,4-thiadiazoles for their antibacterial efficacy. The results indicated that certain compounds exhibited enhanced activity against multiple bacterial strains compared to standard treatments .
- Anticancer Study : In another study involving various thiadiazole derivatives tested on MCF-7 and A549 cell lines, it was found that modifications in the chemical structure significantly affected their anticancer potency. The most active compounds showed IC50 values comparable to known chemotherapeutics .
Summary Table of Biological Activities
| Biological Activity | Test Organisms/Cell Lines | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition with MIC values < 12 μg/mL |
| Anticancer | MCF-7 (breast), A549 (lung) | IC50 values in micromolar range; apoptosis induction observed |
| Antifungal | Aspergillus niger | Moderate antifungal activity reported |
Q & A
Basic Research Questions
Q. How can the synthesis of 4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide be optimized for higher yield and purity?
- Methodological Answer :
- Reflux Conditions : Use absolute ethanol as a solvent with glacial acetic acid as a catalyst to facilitate the condensation of substituted benzaldehydes with thiadiazole precursors .
- Purification : Post-reflux, reduce solvent pressure and filter the solid product. Further purify via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the target compound .
- Monitoring : Track reaction progress via TLC (thin-layer chromatography) with UV visualization to ensure completion before workup .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the benzamide and thiadiazole moieties. Pay attention to aromatic proton splitting patterns and methyl group signals from the 2,4,6-trimethylphenyl substituent .
- X-ray Crystallography : Resolve the crystal structure to identify intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that stabilize the lattice, as seen in related thiadiazole derivatives .
- Mass Spectrometry : Validate molecular weight via high-resolution MS (HRMS) in positive-ion mode to confirm the molecular formula .
Q. What initial biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens, using spectrophotometric methods to measure NADH oxidation rates .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins before advancing to in vivo studies .
Advanced Research Questions
Q. How can structural modifications of the thiadiazole core enhance bioactivity or selectivity?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce substituents like halogens (-Cl, -F) at the 5-position of the thiadiazole ring to improve binding affinity to enzyme active sites, as demonstrated in nitazoxanide derivatives .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like PFOR. Prioritize synthetic routes for derivatives with higher predicted binding scores .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native PFOR) and buffer conditions (pH, cofactors) to minimize variability .
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solubility differences) that may explain discrepancies .
Q. What strategies are effective for analyzing intermolecular interactions in the crystal structure?
- Methodological Answer :
- Hydrogen Bond Analysis : Use Mercury software to measure bond distances and angles (e.g., N–H⋯N interactions at ~2.8–3.0 Å) and identify centrosymmetric dimer formation .
- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H⋯O/F interactions) to quantify packing efficiency and stability, critical for correlating crystallinity with solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
